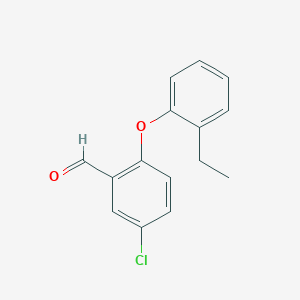

5-Chloro-2-(2-ethylphenoxy)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-2-(2-ethylphenoxy)benzaldehyde is a chemical compound with the molecular formula C15H13ClO2 and a molecular weight of 260.72 . It is also known as Mosher’s aldehyde. It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H13ClO2/c1-2-11-5-3-4-6-14(11)18-15-8-7-13(16)9-12(15)10-17/h3-10H,2H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 260.72 .Aplicaciones Científicas De Investigación

Structural Analysis and Coordination Chemistry

- Complex Synthesis : One study discusses the synthesis of a complex structure involving chloro {2-(diphenylphosphino)benzaldehyde-P}N-{2-(diphenylphosphino)benzylidene}ethylamine-N,Piridium butanol hemisolvate, highlighting the versatility of benzaldehyde derivatives in complex coordination chemistry (Barbaro et al., 1994).

Synthesis of Complexes and Ligands

- Copper(II) Complex Synthesis : A study on the synthesis of copper(II) complexes using benzaldehyde ortho-oxime ligands demonstrates the application of benzaldehyde derivatives in creating metal complexes with potential applications in catalysis and material science (Dong et al., 2012).

Methodological Advances in Synthesis

- Microwave-Assisted Synthesis : Research on the microwave-assisted preparation of 3-[2-(7-chloro-2-quinolinyl)ethenyl]benzaldehyde, a compound structurally similar to 5-Chloro-2-(2-ethylphenoxy)benzaldehyde, indicates the innovation in synthetic methodologies, potentially applicable to similar compounds (Shu, 2010).

Analytical and Environmental Applications

Determination in Environmental Samples : The determination of chlorinated benzaldehydes in pulp bleaching effluents via gas chromatography highlights the analytical application of benzaldehyde derivatives in environmental chemistry (Smith et al., 1993).

Study of Oxidation Processes : An experimental and modeling study of benzaldehyde oxidation in a combustion context reveals insights into the chemical behavior of benzaldehyde derivatives under specific conditions, which can be relevant to understanding the oxidation pathways of similar compounds (Namysl et al., 2020).

Photochemical and Catalytic Research

Photocatalytic Degradation Study : Investigation into the photocatalytic degradation of chlorophenols, with intermediates including benzaldehyde derivatives, provides insights into the potential environmental remediation applications of such compounds (Rao et al., 2003).

Catalytic Oxidation Studies : Research on the oxidation of benzyl alcohol to benzaldehyde using specific catalysts indicates the utility of benzaldehyde derivatives in catalysis, particularly in the transformation of alcohols to aldehydes (Sharma et al., 2012).

Safety and Hazards

Propiedades

IUPAC Name |

5-chloro-2-(2-ethylphenoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c1-2-11-5-3-4-6-14(11)18-15-8-7-13(16)9-12(15)10-17/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLPMDXQKOHBJNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OC2=C(C=C(C=C2)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B2452109.png)

![2-{2-oxo-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-12-yl}-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B2452115.png)

![(E)-2-amino-1-((3-ethoxy-4-hydroxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2452117.png)

![3-(N-benzylacetamido)-N-[cyano(thiophen-3-yl)methyl]propanamide](/img/structure/B2452120.png)

![9-cyclohexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2452124.png)

![N-[2-(2-Fluoro-4-propan-2-yloxyanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2452125.png)

![1-(4-ethoxyphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2452131.png)